(R)-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid
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Overview
Description
®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxypropanoic acid moiety. One common method involves the reaction of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxypropanoic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Deprotection: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Regeneration of the hydroxy group
Deprotection: Formation of the free amine
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is used as a building block for the synthesis of various peptides and complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in structural biology studies .
Medicine
In medicine, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is explored for its potential as a drug intermediate. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Aminophenyl)-3-hydroxypropanoic acid
- ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-2-hydroxypropanoic acid
- ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methoxypropanoic acid
Uniqueness
The uniqueness of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid lies in its combination of the Boc-protected amino group and the hydroxypropanoic acid moiety. This combination provides a versatile platform for further chemical modifications and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10-6-4-9(5-7-10)11(16)8-12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
ZIXYFXKBPXJIOV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CC(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)O |
Origin of Product |
United States |
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